molecular formula C19H24N4O3S B2887999 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide CAS No. 899969-34-7

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide

Cat. No. B2887999
CAS RN: 899969-34-7
M. Wt: 388.49
InChI Key: QKNWLUCHPRMSLR-UHFFFAOYSA-N
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Description

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Antipyrine derivatives, including those with similar structural motifs to N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide, are subjects of studies focusing on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, that can stabilize molecular assemblies. Such analysis is crucial for understanding the compound's structural features and potential for forming solid-state materials with specific properties (Saeed et al., 2020).

Biological Applications

Research on similar pyrazole and antipyrine derivatives has explored their potential biological applications. For instance, studies have screened these compounds for inhibitory potential against various enzymes and receptors, highlighting their relevance in medicinal chemistry. These compounds show promise in binding nucleotide protein targets, indicating potential applications in drug development and therapeutic interventions (Saeed et al., 2015).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from key intermediates showcases the versatility of pyrazole-based compounds in creating a wide range of heterocyclic compounds. This versatility underlines the compound's potential applications in developing novel materials and pharmaceuticals with tailored properties (Fadda et al., 2012).

Synthetic Methodologies

Studies on related compounds have developed new synthetic routes and methodologies, including catalyst-free syntheses and ultrasound-assisted syntheses. These methods aim to enhance the efficiency, yield, and environmental friendliness of synthesizing pyrazole-based compounds. Such innovative approaches are crucial for scaling up the production of these compounds for industrial and pharmaceutical applications (Liu et al., 2014).

properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(2)26-10-6-9-20-18(24)19(25)21-17-15-11-27-12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNWLUCHPRMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide

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